molecular formula C8H6Cl2O4S B1418084 2,6-Dichloro-4-methanesulfonylbenzoic acid CAS No. 1121585-09-8

2,6-Dichloro-4-methanesulfonylbenzoic acid

Cat. No.: B1418084
CAS No.: 1121585-09-8
M. Wt: 269.1 g/mol
InChI Key: NHCGKUSJQYWQCS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a member of the benzoic acid family, characterized by the presence of two chlorine atoms and a methanesulfonyl group attached to the benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methanesulfonylbenzoic acid typically involves the chlorination of 4-methanesulfonylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to rigorous quality control measures to ensure consistency and purity. The final product is often purified through recrystallization or other separation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different sulfonyl derivatives .

Scientific Research Applications

2,6-Dichloro-4-methanesulfonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and methanesulfonyl group play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-methanesulfonylbenzoic acid is unique due to the presence of both chlorine atoms and the methanesulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCGKUSJQYWQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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